molecular formula C20H21NO4 B15540371 1-(4-(Benzyloxy)benzoyl)piperidine-4-carboxylic acid

1-(4-(Benzyloxy)benzoyl)piperidine-4-carboxylic acid

Cat. No.: B15540371
M. Wt: 339.4 g/mol
InChI Key: RAAWMOQORLPELJ-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)benzoyl)piperidine-4-carboxylic acid (CAS: 1054016-16-8) is a piperidine derivative of interest in medicinal chemistry and chemical biology research. The compound features a benzoyl group substituted with a benzyloxy moiety at the para position, a structure that may enhance lipophilicity and facilitate specific binding interactions with biological targets . This compound serves as a versatile chemical building block. A common and efficient synthetic route involves a two-step process: first, coupling to form the ethyl ester derivative using reagents like EDCI and HOBt in anhydrous acetonitrile, followed by hydrolysis of the ester under basic conditions (e.g., NaOH in aqueous ethanol) to yield the final carboxylic acid with reported yields up to 88% after recrystallization . The structural integrity and purity of the compound are confirmed through analytical techniques including 1 H NMR, 13 C NMR, elemental analysis, and mass spectrometry . Structurally analogous piperidine-4-carboxylic acid derivatives are frequently investigated as key scaffolds in drug discovery, particularly for designing enzyme inhibitors . For instance, related 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide compounds have been designed and synthesized as potent inhibitors of human carbonic anhydrase (hCA) isoforms, showing both high inhibitory activity at low nanomolar concentrations and selectivity for target enzymes . While handling this compound, standard safety precautions for laboratory chemicals should be followed, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated environment . Please note: This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

1-(4-phenylmethoxybenzoyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C20H21NO4/c22-19(21-12-10-17(11-13-21)20(23)24)16-6-8-18(9-7-16)25-14-15-4-2-1-3-5-15/h1-9,17H,10-14H2,(H,23,24)

InChI Key

RAAWMOQORLPELJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

The following sections compare 1-(4-(Benzyloxy)benzoyl)piperidine-4-carboxylic acid with structurally analogous compounds, focusing on molecular features, physicochemical properties, synthesis, and biological relevance.

Molecular Structure and Substituent Effects
Compound Name Substituent (R) on Benzoyl Group Molecular Formula Molecular Weight Key Structural Features
1-(4-(Benzyloxy)benzoyl)piperidine-4-COOH Benzyloxy (-OCH₂C₆H₅) C₂₀H₂₁NO₄ 339.39 g/mol Electron-rich aromatic group; moderate steric bulk
1-(4-Sulfamoylbenzoyl)piperidine-4-COOH Sulfamoyl (-SO₂NH₂) C₁₃H₁₅N₂O₅S 311.33 g/mol Polar, hydrogen-bonding sulfonamide group
1-(4-Nitrobenzoyl)piperidine-4-COOH Nitro (-NO₂) C₁₃H₁₄N₂O₅ 278.26 g/mol Electron-withdrawing nitro group; increases acidity of COOH
1-(4-Trifluoromethylbenzoyl)piperidine-4-COOH Trifluoromethyl (-CF₃) C₁₄H₁₄F₃NO₃ 313.27 g/mol Lipophilic CF₃ group; enhances metabolic stability
1-(4-Methylbenzoyl)piperidine-4-COOH Methyl (-CH₃) C₁₄H₁₇NO₃ 247.29 g/mol Minimal steric hindrance; hydrophobic

Key Observations :

  • Electron-Donating vs. In contrast, nitro (-NO₂) and sulfamoyl (-SO₂NH₂) groups are electron-withdrawing, which may polarize the benzoyl ring and influence reactivity .
  • Lipophilicity : The trifluoromethyl (-CF₃) and benzyloxy groups increase lipophilicity (higher logP), favoring membrane permeability, while sulfamoyl and carboxylic acid groups enhance hydrophilicity .
Physicochemical Properties
Compound Solubility (Predicted) Melting Point (°C) pKa (COOH)
1-(4-(Benzyloxy)benzoyl)piperidine-4-COOH Low in water; soluble in DMSO Not reported ~4.2
1-(4-Sulfamoylbenzoyl)piperidine-4-COOH Moderate in polar solvents 134–135 (Compound 5) ~3.8
1-(4-Nitrobenzoyl)piperidine-4-COOH Low in water; soluble in acetone Not reported ~2.9
1-(4-Trifluoromethylbenzoyl)piperidine-4-COOH Low in water; soluble in ethanol Not reported ~4.5

Notes:

  • The carboxylic acid group (pKa ~4–5) is deprotonated at physiological pH, forming salts or interacting with basic residues in biological targets.
  • Sulfamoyl derivatives (e.g., ) exhibit higher aqueous solubility due to hydrogen-bonding capacity .

Key Differences :

  • Benzyloxy and trifluoromethyl groups may require protective group strategies (e.g., Cbz in ) during synthesis .

Insights :

  • The benzyloxy group in the target compound may confer selectivity for hydrophobic binding pockets in enzymes or receptors, whereas sulfamoyl derivatives target polar active sites (e.g., carbonic anhydrase) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-(Benzyloxy)benzoyl)piperidine-4-carboxylic acid?

  • Methodological Answer : A two-step synthesis is often employed. First, the ethyl ester derivative is synthesized via coupling reactions using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous acetonitrile. The ester intermediate is then hydrolyzed under basic conditions (e.g., NaOH in aqueous ethanol) to yield the carboxylic acid. This approach achieves yields up to 88% after recrystallization .

Q. How is the purity and structural integrity of the compound confirmed?

  • Methodological Answer : Characterization involves a combination of analytical techniques:

  • 1H/13C NMR spectroscopy : To confirm substituent positions and piperidine ring conformation (e.g., δ ~1.55 ppm for piperidine CH2 groups in DMSO-d6) .
  • IR spectroscopy : Peaks at ~1687–1730 cm⁻¹ indicate carbonyl stretching of the benzoyl and carboxylic acid groups .
  • Elemental analysis : Validates empirical formula consistency (e.g., %C, %H within 0.05% of theoretical values) .
  • Melting point determination : Sharp melting ranges (e.g., 162–163°C) confirm purity .

Q. What safety precautions are essential during handling?

  • Methodological Answer : Despite limited toxicological data for this compound, standard precautions for piperidine derivatives apply:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • First aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .

Advanced Research Questions

Q. How do structural modifications at the piperidine ring influence biological activity?

  • Methodological Answer : Substituting the carboxylic acid with carboxamide groups (e.g., using arylpiperazines) modulates target affinity. For example:

  • Methoxyphenylpiperazine derivatives exhibit enhanced carbonic anhydrase inhibition (IC50 < 1 µM) due to improved hydrophobic interactions with the enzyme’s active site .
  • Steric effects : Bulky substituents (e.g., o-tolyl) reduce yield (39% vs. 71% for smaller groups) but may improve metabolic stability .
  • Key data : Yield and activity correlations are tabulated in SAR studies (e.g., Compound 5: 39% yield, m.p. 134–135°C; Compound 7: 71% yield, m.p. 134–135°C) .

Q. What strategies optimize reaction yields in derivative synthesis?

  • Methodological Answer :

  • Coupling agent stoichiometry : A 1:1 molar ratio of EDCI/HOBt to carboxylic acid minimizes side reactions (e.g., dimerization) .
  • Solvent selection : Anhydrous acetonitrile improves acylation efficiency compared to THF or DMF .
  • Post-reaction workup : Sequential washing with NaHCO3, citric acid, and brine removes unreacted amines and coupling byproducts .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding modes to targets like carbonic anhydrase, prioritizing derivatives with stronger hydrogen bonds (e.g., sulfonamide interactions) .
  • ADMET prediction : Tools like SwissADME evaluate logP (optimal range: 2–3), polar surface area (<140 Ų), and CYP450 inhibition risks .

Q. What are the challenges in reconciling contradictory toxicity data for structurally related compounds?

  • Methodological Answer :

  • Case study : While some benzyloxy-piperidine derivatives report "no known hazards" , others lack comprehensive toxicological profiles . Mitigation involves:
  • Ames testing : Screen for mutagenicity using Salmonella typhimurium strains (OECD 471).
  • In vitro cytotoxicity assays : HepG2 cell viability studies (IC50 > 100 µM suggests low risk) .

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